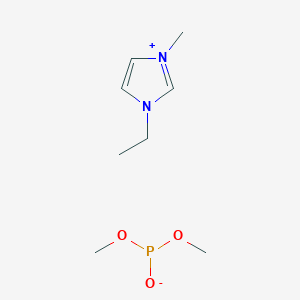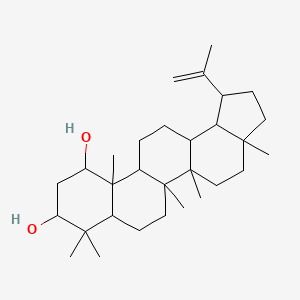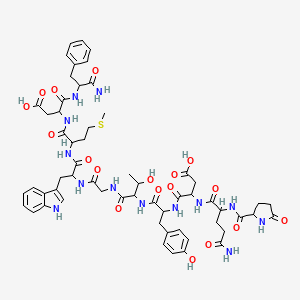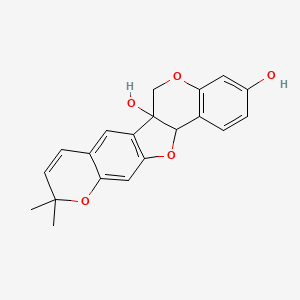
Tuberosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tuberosin can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavonoid precursors. The synthetic route typically involves the use of reagents such as methanol, hydrochloric acid, and sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Pueraria tuberosa using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Tuberosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Tuberosin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating various biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and other diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and nutraceuticals
Mechanism of Action
Tuberosin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: this compound inhibits the expression of inducible nitric oxide synthase and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: this compound activates pyruvate kinase M2, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Comparison with Similar Compounds
- Lupinisolone C
- Gummadiol
- 2,3-Dehydrokievitone
- Villosol
Comparison: Tuberosin shares similar ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with compounds like Lupinisolone C, Gummadiol, and 2,3-Dehydrokievitone. this compound is unique in its strong binding affinity to pyruvate kinase M2 and its potent antioxidant and anti-inflammatory activities .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3 |
InChI Key |
ZBTYHECJEINCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
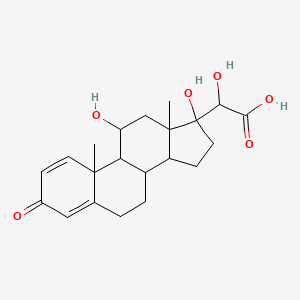
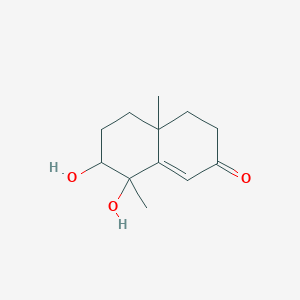
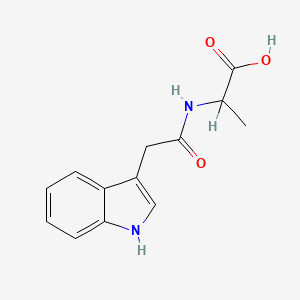
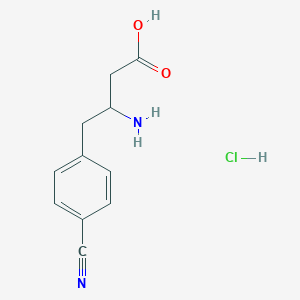
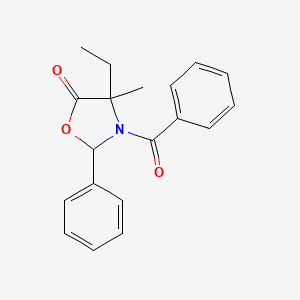
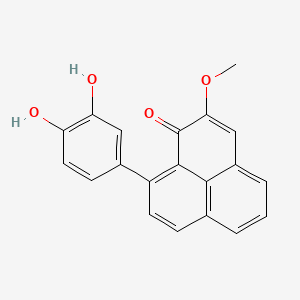
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
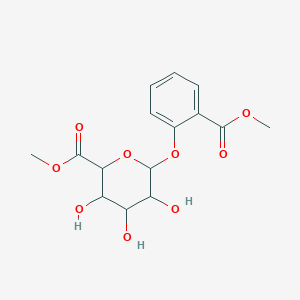
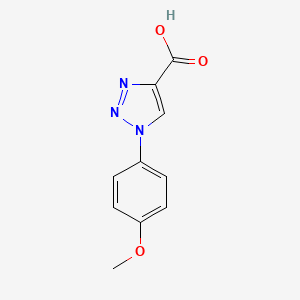
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)
